Fenfluramine hydrochloride
Description
Historical Context of Therapeutic Applications
The therapeutic journey of fenfluramine (B1217885) hydrochloride is marked by a distinct shift in its clinical application, a transition well-documented in academic literature.
Developed in the early 1960s, fenfluramine hydrochloride was first introduced in France in 1963 and later approved in the United States in 1973 as an appetite suppressant for the treatment of obesity. wikipedia.org Its anorectic effect was attributed to its ability to increase serotonin (B10506) levels in the brain, which plays a key role in regulating appetite and mood. nih.govpatsnap.com By promoting the release of serotonin from neurons and inhibiting its reuptake, fenfluramine enhances serotonergic neurotransmission, leading to a feeling of satiety. patsnap.com It was marketed for this purpose for several decades. wikipedia.orgwikipedia.org
The trajectory of this compound's use took a significant turn following its withdrawal from the market as a weight-loss drug in 1997 due to associations with cardiovascular side effects. wikipedia.orgdrugbank.com However, observations of its potential antiseizure effects, first noted in the 1980s in patients with photosensitive epilepsy, paved the way for its re-investigation. nih.govnih.gov This led to a renewed interest in its potential for treating severe neurological disorders. researchgate.netucl.ac.uk
Subsequent research and clinical observations, particularly in the early 2010s, highlighted its potential efficacy in managing the intractable seizures associated with Dravet syndrome, a severe form of developmental and epileptic encephalopathy. nih.gov This repurposing was driven by the urgent need for effective treatments for this and other drug-resistant epilepsies. frontiersin.orgresearchgate.net
Contemporary Significance in Treatment-Resistant Epilepsies
In recent years, this compound has established a significant place in the therapeutic landscape for treatment-resistant epilepsies, specifically Dravet syndrome and Lennox-Gastaut syndrome (LGS). wikipedia.orgmdpi.com Its approval for these indications in the United States and the European Union in 2020 marked a new chapter for the compound. wikipedia.orgmdpi.com
Numerous clinical trials have demonstrated its efficacy in reducing seizure frequency in these patient populations. nih.govfrontiersin.orgtandfonline.com For instance, a large double-blind, placebo-controlled trial in patients with Dravet syndrome showed a substantial reduction in mean monthly convulsive seizure frequency compared to placebo. nih.gov Similarly, studies in patients with LGS have shown a significant reduction in the frequency of drop seizures. tandfonline.comnih.gov
The effectiveness of this compound in these difficult-to-treat epilepsies has been a subject of extensive academic review and meta-analyses, solidifying its role as an important therapeutic option. frontiersin.orgnih.gov
Detailed Research Findings
The re-emergence of this compound as an anti-seizure medication is supported by a robust body of clinical trial data. The following tables summarize key findings from pivotal studies in Dravet syndrome and Lennox-Gastaut syndrome.
Efficacy in Dravet Syndrome: Clinical Trial Results
| Study | Key Finding | Specific Data | Citation |
|---|---|---|---|
| Randomized, Double-Blind, Placebo-Controlled Trial | Greater reduction in mean monthly convulsive seizure frequency (MCSF) compared to placebo. | A 62.3% greater reduction in MCSF with the 0.7 mg/kg/day fenfluramine group. | nih.gov |
| Real-World Study (Italy) | Clinically meaningful reduction in convulsive seizure frequency. | 77.4% median reduction in convulsive seizures; 71.1% of patients had a ≥50% reduction. | nih.govcureepilepsy.org |
| Randomized Clinical Trial with Stiripentol | Significant improvement in monthly convulsive seizure frequency. | 54.0% greater reduction in mean monthly convulsive seizure frequency than placebo. | nih.gov |
| Systematic Review and Meta-Analysis | High relative risk for significant seizure reduction. | Relative risk for ≥50% reduction in convulsive seizure frequency was 5.61 compared to placebo. | nih.gov |
Efficacy in Lennox-Gastaut Syndrome: Clinical Trial Results
| Study | Key Finding | Specific Data | Citation |
|---|---|---|---|
| Placebo-Controlled Trial | Reduction in the frequency of drop seizures. | 26.5% reduction in drop seizure frequency compared to 7.6% with placebo. | tandfonline.com |
| Systematic Review and Meta-Analysis | Increased likelihood of significant seizure reduction. | Relative risk for ≥50% reduction in drop seizure frequency was 2.58 compared to placebo. | nih.gov |
| Open-Label Extension Trial | Sustained decrease in drop seizure frequency. | Decreases in drop seizure frequency were maintained for up to 21 months in some individuals. | tandfonline.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXJHAOUFHNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
458-24-2 (Parent) | |
| Record name | Fenfluramine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30936444 | |
| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-82-0, 16105-77-4 | |
| Record name | Fenfluramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenfluramine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenfluramine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FENFLURAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Pharmacological Mechanisms of Action
Serotonergic Neurotransmission Modulation
The principal mechanism of fenfluramine (B1217885) hydrochloride involves the enhancement of serotonergic activity within the central nervous system. patsnap.com This is achieved through a dual action of inhibiting the reuptake of serotonin (B10506) and promoting its release from presynaptic neurons. nih.govpatsnap.com This leads to an increased concentration of serotonin in the synaptic cleft, thereby augmenting serotonergic signaling. patsnap.comebi.ac.uk
Serotonin Reuptake Inhibition and Release Enhancement
Fenfluramine and its active metabolite, norfenfluramine (B1679916), interact with the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synapse. nih.govpatsnap.com By inhibiting SERT, fenfluramine effectively blocks the reabsorption of serotonin, prolonging its presence in the synaptic cleft. patsnap.comtandfonline.com Concurrently, fenfluramine disrupts the vesicular storage of serotonin within neurons by acting on the vesicular monoamine transporter 2 (VMAT2). patsnap.com This disruption leads to an increased release of serotonin into the synapse. nih.govpatsnap.com The combined effect of reuptake inhibition and enhanced release significantly elevates extracellular serotonin levels, which is believed to be a key contributor to its therapeutic effects. drugbank.compatsnap.comtandfonline.com While fenfluramine also affects norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) systems, its primary impact is on serotonergic neurotransmission. patsnap.comwikipedia.org
Serotonin Receptor Subtype Activity
Beyond its effects on serotonin levels, fenfluramine and its metabolite, norfenfluramine, directly interact with several serotonin (5-HT) receptor subtypes. drugbank.comwikipedia.org This interaction is crucial to its pharmacological profile, contributing to both its therapeutic efficacy in epilepsy and its historical association with adverse cardiovascular effects. drugbank.comnih.gov
Fenfluramine acts as an agonist at 5-HT1D receptors. patsnap.comeuropa.euresearchgate.net Studies in zebrafish models of Dravet syndrome, a severe form of epilepsy, have indicated that the anti-seizure effects of fenfluramine are diminished when 5-HT1D receptors are blocked. nih.gov This suggests that agonism at this receptor subtype is a significant contributor to its anticonvulsant properties. nih.govfrontiersin.org Stimulation of 5-HT1D receptors may lead to an increase in GABAergic neurotransmission, which helps to counterbalance the excessive neuronal excitation seen in epilepsy. drugbank.com
Fenfluramine and, more potently, its metabolite norfenfluramine, exhibit agonist activity at 5-HT2A receptors. nih.govwikipedia.orgpatsnap.com While fenfluramine itself has a low affinity for this receptor, norfenfluramine binds with moderate affinity. nih.govwikipedia.orgpsu.edu The activation of 5-HT2A receptors is thought to play a role in the therapeutic effects of fenfluramine, potentially by enhancing GABAergic neurotransmission. nih.govtandfonline.com Despite being a 5-HT2A receptor agonist, fenfluramine is not typically associated with hallucinogenic effects, although they have been reported at high doses. wikipedia.org
Both fenfluramine and its metabolite norfenfluramine are agonists at the 5-HT2B receptor, with norfenfluramine showing high affinity. wikipedia.orgpsu.edunih.gov This interaction is of significant clinical importance due to its association with cardiac valvulopathy, which led to the withdrawal of fenfluramine as an appetite suppressant. nih.govnih.gov Activation of 5-HT2B receptors on heart valve leaflets is believed to stimulate mitogenesis, leading to valvular damage. psu.edunih.gov While the 5-HT2B receptor is expressed in low abundance in the brain and does not appear to contribute to fenfluramine's anti-seizure effects, its peripheral activity is a key safety consideration. nih.govfrontiersin.org
Norfenfluramine is a potent agonist of the 5-HT2C receptor, a key target for its historical use in weight loss. wikipedia.orgpatsnap.comnih.gov Activation of central 5-HT2C receptors is associated with appetite suppression. nih.govfda.gov In the context of epilepsy, agonism at 5-HT2C receptors is also believed to contribute to the anticonvulsant effects of fenfluramine. drugbank.comnih.gov Similar to the 5-HT1D and 5-HT2A receptors, stimulation of 5-HT2C receptors may enhance GABAergic inhibition in the brain. nih.govtandfonline.com
5-HT4 Receptor Activity
Fenfluramine's activity at the 5-HT4 receptor has been implicated in several of its therapeutic effects. frontiersin.orgnih.gov Preclinical studies suggest that activation of 5-HT4 receptors by fenfluramine may contribute to its ability to prevent seizure-induced respiratory arrest, a key factor in Sudden Unexpected Death in Epilepsy (SUDEP). frontiersin.orgnih.govnih.gov Research in mouse models of SUDEP has shown that the protective effects of fenfluramine can be blocked by a 5-HT4 receptor antagonist, highlighting the critical role of this receptor subtype. nih.gov Furthermore, agonism at 5-HT4 receptors is thought to positively influence cognitive functions, with evidence suggesting that this activity may enhance learning and memory. frontiersin.orgnih.gov
Sigma-1 Receptor Modulation
Recent research has identified the sigma-1 receptor as a key target for fenfluramine, contributing to its therapeutic effects beyond its well-established serotonergic activity. nih.govdravetfoundation.org
Sigma-1 Receptor Antagonism and Positive Modulation
Fenfluramine acts as a positive modulator of the sigma-1 receptor. nih.govdravetsyndromenews.com This means that while it may not have significant activity on its own, it can enhance the effects of sigma-1 receptor agonists. dravetfoundation.org In vitro and in vivo studies have demonstrated this positive modulatory effect. nih.gov For example, low doses of fenfluramine have been shown to synergistically potentiate the effects of a sigma-1 receptor agonist, and these effects can be blocked by a sigma-1 receptor antagonist. nih.govdravetsyndromenews.com Some studies also suggest that fenfluramine and its metabolite, norfenfluramine, can act as antagonists at the sigma-1 receptor, disrupting its interaction with other proteins like the NR1 subunit of the NMDA receptor. drugbank.comoncotarget.com This dual activity at the sigma-1 receptor—both positive modulation and antagonism—is thought to contribute to its clinical efficacy, including potential improvements in cognitive function. nih.govdravetfoundation.orgmdpi.com
Interactions with Other Neurotransmitter Systems
Fenfluramine's pharmacological influence extends to other neurotransmitter systems, most notably the GABAergic system.
GABAergic System Enhancement and Dendritic Arborization
A significant aspect of fenfluramine's mechanism of action involves the enhancement of the GABAergic system, the primary inhibitory neurotransmitter system in the brain. nih.govnih.gov This enhancement is achieved through multiple pathways. Fenfluramine promotes the release of serotonin, which in turn stimulates 5-HT2A and 5-HT2C receptors located on GABAergic interneurons, leading to increased inhibitory signaling. nih.govdovepress.comdovepress.com Furthermore, research in a zebrafish model of Dravet syndrome has shown that fenfluramine can restore the dendritic arborization of GABAergic neurons. nih.govdovepress.com This structural restoration, combined with the enhanced GABA neurotransmission, is believed to help restore the balance between inhibitory and excitatory signaling in the brain. nih.gov
Noradrenergic Neurotransmission
Interestingly, the l-isomer of fenfluramine appears to be more potent in this regard than the d-isomer. nih.gov The decrease in noradrenaline levels in the brain may contribute to the therapeutic effects of fenfluramine in certain neurological conditions, as elevated noradrenaline has been implicated in some forms of epilepsy. nih.gov The use of drugs that decrease noradrenaline has shown promise in treating neurological diseases, including epilepsy, suggesting that the indirect reduction of noradrenaline by fenfluramine could be a contributing factor to its antiseizure activity. nih.govfrontiersin.org
Dopaminergic Activity and Speculation on Seizure Reduction
The interaction of fenfluramine with the dopaminergic system is complex, with some studies suggesting a decrease in dopamine or dopaminergic neurotransmission. frontiersin.org This effect is thought to be more relevant to the drug's impact on appetite and feeding behavior than its direct role in seizure control. frontiersin.org The l-enantiomer (B50610) of fenfluramine, which has limited serotonergic activity, has been shown to suppress dopaminergic transmission. frontiersin.org
While the primary antiseizure mechanism of fenfluramine is not attributed to its dopaminergic activity, the modulation of this neurotransmitter system may have indirect effects. frontiersin.orgresearchgate.net The reduction in appetite is a known side effect of fenfluramine treatment, and this is believed to be mediated by its influence on the pleasurable aspects of eating, which involves dopaminergic pathways. frontiersin.org Any potential involvement of dopaminergic activity in seizure reduction remains speculative and is an area of ongoing research. frontiersin.orgresearchgate.netresearchgate.net
Ion Channel Modulation
Sodium Channel Blockade Mechanisms
A primary mechanism of action for many antiseizure medications is the blockade of sodium channels. nih.gov Fenfluramine has been shown to interact with sodium channels, although this may not be its primary mode of antiseizure action. nih.gov In vitro studies on guinea-pig cardiac preparations have demonstrated that fenfluramine hydrochloride can block sodium channels. nih.gov This is evidenced by a reduction in the maximum upstroke velocity (Vmax) and amplitude of the action potential without altering the resting potential. nih.gov
Ancillary Mechanisms and Neuroendocrine System Interactions
Hypothalamic-Pituitary Axis Influence
Fenfluramine exerts a notable influence on the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the stress response. nih.govoup.com The central serotonergic system, which is a primary target of fenfluramine, is a known modulator of HPA axis activity. nih.govmdpi.com Administration of fenfluramine has been shown to stimulate the HPA axis, leading to increased levels of plasma adrenocorticotropic hormone (ACTH) and cortisol. nih.govscielo.br
Studies in healthy volunteers have demonstrated that higher doses of fenfluramine significantly increase mean plasma ACTH and cortisol levels, as well as urinary free cortisol secretion. nih.gov This stimulation appears to occur at a suprapituitary level, by increasing the amplitude of ACTH and cortisol secretory episodes without affecting their frequency. nih.gov While the d-enantiomer of fenfluramine alone did not show a dynamic response on the HPA axis in some studies, it did blunt the normal circadian fall in basal plasma cortisol. nih.gov Chronic fenfluramine treatment has been associated with a dose-dependent decrease in hypothalamic corticotropin-releasing factor (CRF) concentration and a corresponding increase in plasma corticosterone. oup.com This modulation of the HPA axis may have implications for the therapeutic effects of fenfluramine, although the precise role in seizure reduction is not fully elucidated. frontiersin.orgbioscientifica.com
Role of Neuroactive Steroids and Progesterone (B1679170) Derivatives
Ancillary mechanisms contributing to fenfluramine's efficacy may involve neuroactive steroids, particularly progesterone derivatives. nih.govresearchgate.netfrontiersin.orgresearchgate.net These endogenous molecules are known to modulate neuronal excitability and have been investigated for their therapeutic potential in neurological disorders. researchgate.net Progesterone itself is considered a putative antagonist of the sigma-1 receptor, a target also modulated by fenfluramine. nih.govresearchgate.net
Pharmacokinetics and Metabolism Research
Distribution Profile Analysis
Once absorbed, fenfluramine (B1217885) distributes widely throughout the body. The apparent volume of distribution (Vz/F) is estimated to be 11.9 L/kg in healthy individuals, indicating extensive tissue distribution. nih.govfda.govdrugbank.com In animal studies, fenfluramine and its primary metabolite, norfenfluramine (B1679916), have been shown to cross the blood-brain barrier, achieving concentrations in brain tissue that are 15 to 60 times higher than those in plasma. europa.eu In vitro studies show that fenfluramine is moderately bound (50%) to human plasma proteins, and this binding is independent of the drug's concentration in the plasma. mdpi.comnih.govfda.govdrugbank.com
| Distribution Parameter | Value/Finding | Source(s) |
| Apparent Volume of Distribution (Vz/F) | 11.9 L/kg | nih.govfda.govdrugbank.com |
| Plasma Protein Binding | 50% | mdpi.comnih.govfda.govdrugbank.com |
| Blood-Brain Barrier Penetration | Yes, with high brain-to-plasma concentration ratio | europa.eu |
Metabolic Pathways and Active Metabolites
Fenfluramine undergoes extensive metabolism, primarily in the liver, before it is eliminated from the body. nih.govtaylorandfrancis.com More than 75% of a fenfluramine dose is converted into its major active metabolite, norfenfluramine, and other metabolites. nih.govfda.govtaylorandfrancis.com
The principal metabolic pathway for fenfluramine is N-de-ethylation, which results in the formation of its main active metabolite, norfenfluramine. europa.eutaylorandfrancis.comresearchgate.netresearchgate.net This biotransformation is primarily catalyzed by several cytochrome P450 (CYP) enzymes, with CYP1A2, CYP2B6, and CYP2D6 playing the most significant roles. nih.govfda.govdrugbank.comtaylorandfrancis.comresearchgate.net Other CYP enzymes, including CYP2C9, CYP2C19, and CYP3A4/5, contribute to a lesser extent. nih.govfda.govdrugbank.comtaylorandfrancis.com Norfenfluramine itself is pharmacologically active. taylorandfrancis.comnih.gov
Following its formation, norfenfluramine is further metabolized. fda.govtaylorandfrancis.com This subsequent breakdown involves processes such as oxidative deamination and C-oxidation, which transform norfenfluramine into inactive metabolites. europa.eutaylorandfrancis.comnih.govcoek.info Proposed pathways suggest that norfenfluramine can undergo oxidative deamination to form a ketone intermediate, and C-oxidation can lead to the formation of fenfluramine diol. europa.eucoek.info The fenfluramine hydroxyketone can be further biotransformed into m-trifluoromethylbenzoic acid. europa.eu
Phase II conjugation reactions also play a role in the metabolism of fenfluramine's byproducts. The metabolite m-trifluoromethylbenzoic acid undergoes conjugation with glycine (B1666218) to form m-trifluoromethylhippuric acid. europa.eunih.govchuv.chnih.gov Additionally, fenfluramine diol can be conjugated with glucuronic acid to form fenfluramine diol glucuronide. europa.eucoek.info Small amounts of unchanged fenfluramine and norfenfluramine have also been detected in a conjugated form in urine. nih.gov
Excretion Patterns
The primary route of elimination for fenfluramine and its metabolites is through the kidneys. taylorandfrancis.comresearchgate.net Over 90% of an administered dose is excreted in the urine, with less than 5% found in the feces. nih.govdrugbank.comtaylorandfrancis.com The excreted compounds consist of unchanged fenfluramine, the active metabolite norfenfluramine, and various inactive metabolites. europa.eunih.gov Unchanged fenfluramine and norfenfluramine together account for less than 25% of the total amount recovered in urine. drugbank.com The rate of urinary excretion can be influenced by the pH of the urine; reabsorption from the kidney tubules occurs under normal conditions, but excretion is enhanced when the urine is acidic. journals.co.za The elimination half-life of fenfluramine in healthy subjects is approximately 20 hours. mdpi.comdrugbank.com
| Excretion Parameter | Finding | Source(s) |
| Primary Route | Renal (Urine) | taylorandfrancis.comresearchgate.net |
| Dose Excreted in Urine | >90% | nih.govdrugbank.comtaylorandfrancis.com |
| Dose Excreted in Feces | <5% | nih.govdrugbank.comtaylorandfrancis.com |
| Elimination Half-Life | ~20 hours | mdpi.comdrugbank.com |
| pH Dependence | Excretion increases with acidic urine | journals.co.za |
Preclinical Investigations and Disease Modeling
In Vitro Pharmacological Profiling
The in vitro evaluation of fenfluramine (B1217885) hydrochloride has been crucial in identifying its molecular targets and understanding its complex mechanism of action, which extends beyond simple serotonin (B10506) modulation.
Receptor Binding Assays
Radioligand binding assays have been employed to determine the affinity of fenfluramine and its primary metabolite, norfenfluramine (B1679916), for a wide array of receptors. These studies have revealed a broad pharmacological profile.
Fenfluramine and norfenfluramine have demonstrated binding affinity for several serotonin (5-HT) receptor subtypes. Notably, norfenfluramine exhibits high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov Fenfluramine itself shows a lower affinity for these receptors. nih.gov Binding assays have also confirmed that fenfluramine has a low affinity for the 5-HT1A receptor. nih.gov Furthermore, studies have shown a dose-dependent decrease in the binding of the radioligand [11C]AZ10419369 to 5-HT1B receptors in the presence of fenfluramine, indicating an interaction with this receptor subtype. nih.gov
Beyond the serotonergic system, fenfluramine and norfenfluramine have been shown to bind to other receptors implicated in seizure modulation. These include β2-adrenergic receptors, muscarinic M1 receptors, and sigma-1 (σ1) receptors. nih.govfrontiersin.org The affinity for these receptors is generally in the micromolar range. nih.gov Specifically, the Ki value for fenfluramine at sigma-1 receptors has been reported to be 266 nM. nih.gov
Table 1: Receptor Binding Affinities of Fenfluramine and Norfenfluramine
| Compound | Receptor | Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| Fenfluramine | Sigma-1 (σ1) | 266 nM (Ki) | nih.gov |
| Fenfluramine | Beta-2 Adrenergic | 1.26 x 10⁻⁵ M | nih.govfrontiersin.org |
| Norfenfluramine | Beta-2 Adrenergic | 8.77 x 10⁻⁶ M | nih.govfrontiersin.org |
| Norfenfluramine | 5-HT2A | High Affinity | nih.gov |
| Norfenfluramine | 5-HT2B | High Affinity | nih.gov |
| Norfenfluramine | 5-HT2C | High Affinity | nih.gov |
| Fenfluramine | 5-HT1A | Low Affinity | nih.gov |
Functional Assays
Functional assays have been critical in moving beyond simple binding affinity to understand the functional consequences of fenfluramine and norfenfluramine's interactions with their molecular targets.
While binding assays showed low affinity of fenfluramine for the 5-HT1A receptor, functional assays have revealed antagonist activity at this site. nih.gov In contrast, studies in zebrafish models suggest that agonist activity at 5-HT1D and 5-HT2C receptors may be responsible for reducing seizure frequency. nih.govmdpi.com The active metabolite, norfenfluramine, is a potent activator of 5-HT2B receptors. oup.com
A key finding from functional assays is the positive modulatory activity of fenfluramine at sigma-1 receptors. nih.gov In the mouse vas deferens isometric twitch assay, fenfluramine demonstrated weak stimulation on its own but potentiated the effects of a reference sigma-1 receptor agonist. nih.gov This suggests a complex interaction where fenfluramine enhances the function of the sigma-1 receptor, a mechanism that may contribute to its antiseizure effects. nih.govmdpi.com
Electrophysiological Studies (e.g., Patch-Clamp Technique)
Electrophysiological studies, particularly using the patch-clamp technique, have provided insights into the effects of fenfluramine on ion channels. These studies have primarily focused on cardiac myocytes to understand the potential for cardiotoxicity, but the findings have broader implications for neuronal excitability.
In Vivo Animal Models of Epilepsy
The anticonvulsant properties of fenfluramine hydrochloride have been extensively evaluated in various animal models of epilepsy, providing crucial evidence of its efficacy and helping to delineate its mechanism of action in a whole-organism context.
Rodent Models (e.g., Maximal Electroshock, Audiogenic Seizures)
Rodent models have been instrumental in demonstrating the antiseizure effects of fenfluramine. In the maximal electroshock (MES) seizure model, fenfluramine has been shown to prevent seizures in rats. mdpi.com However, its efficacy in the MES test in mice appears to be less consistent. mdpi.com Both fenfluramine and its enantiomers, as well as norfenfluramine, have shown anticonvulsant activity in the mouse MES test. nih.govresearchgate.net
Fenfluramine has also demonstrated protective effects against audiogenic seizures in DBA/2 mice. mdpi.comnih.gov In this model, l-norfenfluramine was found to be significantly more potent than racemic fenfluramine and l-fenfluramine. nih.govresearchgate.net These studies in rodent models have been crucial in establishing the broad-spectrum anticonvulsant activity of fenfluramine.
Table 2: Anticonvulsant Activity of Fenfluramine and its Derivatives in Rodent Models
| Compound | Seizure Model | Species | Outcome | Reference |
|---|---|---|---|---|
| Fenfluramine | Maximal Electroshock (MES) | Rat | Prevented seizures | mdpi.com |
| Fenfluramine | Maximal Electroshock (MES) | Mouse | Did not prevent seizures | mdpi.com |
| Fenfluramine and enantiomers | Maximal Electroshock (MES) | Mouse | Showed anticonvulsant activity | nih.govresearchgate.net |
| Norfenfluramine and enantiomers | Maximal Electroshock (MES) | Mouse | Showed anticonvulsant activity | nih.govresearchgate.net |
| Fenfluramine | Audiogenic Seizures | Mouse (DBA/2) | Protective effect | mdpi.comnih.gov |
| l-Norfenfluramine | Audiogenic Seizures | Mouse (DBA/2) | More potent than d,l-fenfluramine and l-fenfluramine | nih.govresearchgate.net |
Zebrafish Models of Developmental Epileptic Encephalopathies
Zebrafish models of developmental epileptic encephalopathies, particularly Dravet syndrome, have become a powerful tool for studying the effects of fenfluramine. ucl.ac.uk These models, often utilizing mutations in the scn1Lab gene (the zebrafish ortholog of the human SCN1A gene), recapitulate key features of the human condition. oup.comresearchgate.net
scn1 Mutant Zebrafish Models
The scn1a mutant zebrafish has emerged as a valuable preclinical tool for investigating Dravet syndrome (DS), a severe genetic epilepsy predominantly caused by mutations in the SCN1A gene. nih.gov These zebrafish models, which have a mutation in the orthologous scn1Lab gene, successfully recapitulate key features of DS, including spontaneous, drug-resistant seizures and convulsive-like behaviors. nih.govaesnet.orgoup.com Their suitability for large-scale drug screening has been instrumental in evaluating potential anti-seizure medications. nih.govfrontiersin.org
Preclinical research has confirmed the anti-epileptiform activity of fenfluramine in homozygous scn1a mutant zebrafish larvae. nih.govfrontiersin.org Studies using both antisense knockdown and homozygous mutant scn1Lab models demonstrated that fenfluramine effectively suppresses seizure-related locomotor activity and abnormal brain epileptiform discharges. aesnet.orgnih.govmdpi.com This has been a critical finding, as traditional rodent models have sometimes failed to identify the efficacy of drugs like fenfluramine that are successful in treating DS patients. nih.gov
Further investigations using this model have sought to elucidate the specific mechanisms behind fenfluramine's action. Pharmacological analysis revealed that the anti-epileptiform effects are mediated through multiple serotonin (5-HT) receptor subtypes. aesnet.org Specifically, the antiseizure activity of fenfluramine was counteracted by antagonists for the 5-HT1D and 5-HT2C receptors. nih.govfrontiersin.org In contrast, a 5-HT2A antagonist did not abolish the effect. nih.gov Beyond its serotonergic profile, fenfluramine's mechanism was also linked to the sigma-1 receptor (Sigma1R). nih.govmdpi.com The anti-epileptiform activity of fenfluramine in the zebrafish model was significantly nullified when co-administered with a σ1-agonist, providing the first evidence of the sigma-1 receptor's involvement in its mechanism. nih.govfrontiersin.org
These zebrafish studies have been pivotal, not only in confirming the efficacy of fenfluramine but also in identifying the 5-HT1D, 5-HT2C, and sigma-1 receptors as key pharmacological targets for its antiseizure effects in the context of Dravet syndrome. aesnet.orgnih.gov
Preclinical Evaluation of Antiseizure Activity
The antiseizure properties of this compound have been assessed in a variety of preclinical animal models, which are designed to represent different types of human seizures. These evaluations have demonstrated dose-dependent anticonvulsant effects, although efficacy can vary depending on the specific model and species used.
In mouse models, fenfluramine has shown potent activity against generalized tonic-clonic seizures. A key model for this is the maximal electroshock (MES) test. aesnet.org In this test, fenfluramine demonstrated significant anticonvulsant activity. aesnet.orgmdpi.com Another model, the 44 mA 6 Hz test, is believed to represent focal seizures that secondarily generalize. aesnet.org Fenfluramine's effects in this model have been inconsistent, suggesting a need for further investigation into its activity against this seizure type. aesnet.org
Fenfluramine has also proven effective in the DBA/1 and DBA/2 mouse models of audiogenic (sound-induced) seizures, which are also used to study Sudden Unexpected Death in Epilepsy (SUDEP). nih.govmdpi.com In these models, fenfluramine not only prevents seizures but also seizure-induced respiratory arrest. nih.gov
Chronic epilepsy models, such as the amygdala kindling paradigm in mice, have yielded more complex results. In fully kindled mice, which model focal onset seizures, fenfluramine showed limited effects without a clear dose-dependency. researchgate.net However, in the intrahippocampal kainate model, fenfluramine significantly reduced the frequency and cumulative duration of electrographic seizure events. researchgate.net
The following table summarizes the median effective dose (ED50) of fenfluramine in different preclinical mouse seizure models.
| Preclinical Model | Seizure Type Modeled | ED50 (mg/kg, i.p.) | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) Test | Generalized Tonic-Clonic | 2.9 | aesnet.org |
| Maximal Electroshock (MES) Test | Generalized Tonic-Clonic | 14.8 | mdpi.com |
| Audiogenic Seizure (DBA/2 mice) | Tonic-Clonic | 10.2 | mdpi.comresearchgate.net |
Studies on Non-Seizure Outcomes in Animal Models
Beyond seizure control, preclinical studies have investigated the effects of fenfluramine on other critical aspects of Dravet syndrome, including survival, cognitive function, and underlying neuropathology.
Impact on Survival
A significant finding from preclinical research is the positive impact of fenfluramine on survival rates in animal models of Dravet syndrome. nih.govnih.gov Studies using an Scn1a+/- mouse model of DS, which recapitulates the premature mortality seen in the human condition, have provided the first evidence that fenfluramine promotes survival in a mammalian model. nih.govresearchgate.net
In one key study, DS mice were treated daily from postnatal day (PND) 7 to PND 35-37. nih.gov The results showed a significant reduction in mortality in the fenfluramine-treated group compared to the vehicle-treated control group. nih.govnih.gov This pro-survival effect in mice is consistent with clinical data suggesting lower mortality rates in patients treated with fenfluramine. nih.gov These findings indicate that fenfluramine may have important disease-modifying effects beyond simple seizure reduction. researchgate.net
The table below illustrates the survival outcomes in the Scn1a+/- mouse model.
| Treatment Group | Mortality Rate by PND 35-37 | Reference |
|---|---|---|
| Dravet Syndrome (DS) mice - Vehicle Control | 55% | nih.govresearchgate.net |
| Dravet Syndrome (DS) mice - Fenfluramine-Treated | 24% | nih.govresearchgate.net |
| Wild-Type mice - Vehicle or Fenfluramine | 0% | nih.gov |
Neurodevelopmental and Cognitive Aspects
Dravet syndrome is characterized not only by seizures but also by significant neurodevelopmental and cognitive impairments. mdpi.com Preclinical studies suggest that fenfluramine may offer benefits in these areas. In mouse models, fenfluramine has been shown to mitigate learning deficits in spatial and working memory. nih.gov This cognitive improvement is thought to be mediated, at least in part, through its positive modulatory activity at sigma-1 receptors, as opposed to solely its serotonergic action. mdpi.comnih.gov
The observation that fenfluramine remediated cognitive deficits in mouse models aligns with clinical findings where fenfluramine treatment led to meaningful improvements in executive functions, including behavior, emotion, and cognition, in patients with DS. mdpi.commdpi.com These preclinical results support the hypothesis that fenfluramine's benefits extend beyond seizure control to encompass cognitive and behavioral domains, potentially through mechanisms involving the sigma-1 receptor. nih.govneurologylive.com
Neuroinflammation and Neurodegeneration Markers
Chronic seizures in Dravet syndrome are associated with neuropathological changes, including neuroinflammation and neurodegeneration. nih.gov Preclinical studies in the Scn1a+/- mouse model of DS have demonstrated that fenfluramine treatment can reduce key markers of these processes. nih.govnih.gov
Treatment with fenfluramine has been shown to significantly reduce neuroinflammation. nih.govresearchgate.net Specifically, it lowers the levels of activated microglia (identified by the marker CD11b+) in brain regions such as the corpus callosum and hippocampus. nih.govnih.gov Furthermore, fenfluramine treatment reduces the amount of degenerated myelin, as measured by immunostaining for degraded myelin basic protein (D-MBP). nih.govresearchgate.net
In addition to anti-inflammatory effects, fenfluramine has been observed to inhibit apoptosis (programmed cell death). researchgate.net The number of apoptotic nuclei, quantified by TUNEL staining, was increased in DS mice compared to wild-type controls, and fenfluramine treatment lowered this marker of cell death. nih.govresearchgate.net These findings represent the first report of anti-neuroinflammatory, anti-neurodegenerative, and pro-survival effects of fenfluramine in a mammalian DS model, suggesting it may have disease-modifying properties. nih.govresearchgate.net
The table below summarizes the effect of fenfluramine on various neuropathological markers in the Scn1a+/- mouse model.
| Neuropathological Marker | Brain Region(s) | Effect of Fenfluramine Treatment in DS Mice | Reference |
|---|---|---|---|
| Activated Microglia (CD11b+) | Corpus Callosum, Hippocampus | Significantly reduced | nih.govnih.gov |
| Degenerated Myelin (D-MBP) | Parietal Cortex, Hippocampus CA3 | Significantly reduced | nih.gov |
| Apoptosis (TUNEL staining) | Corpus Callosum | Lowered | nih.govresearchgate.net |
Stereoselective Pharmacological Characterization of Enantiomers
Fenfluramine is administered as a racemic mixture, meaning it contains equal parts of two stereoisomers (enantiomers): d-fenfluramine and l-fenfluramine. mdpi.com Upon administration, it is metabolized into d- and l-norfenfluramine, resulting in four active chiral compounds in circulation. mdpi.comresearchgate.net Preclinical studies have characterized the distinct pharmacological and pharmacokinetic profiles of these individual enantiomers.
In rats, the disposition of the enantiomers is stereoselective. nih.gov Levels of d-fenfluramine in plasma and brain tissue are typically higher than those of l-fenfluramine, while the opposite is true for their metabolites, with l-norfenfluramine levels being higher than d-norfenfluramine. nih.gov This difference appears to be due to stereoselective metabolism. nih.gov
When evaluating antiseizure activity in mouse models, the enantiomers of both fenfluramine and norfenfluramine show comparable efficacy in the MES test. mdpi.comresearchgate.net However, significant differences emerge in the audiogenic seizure model. In this model, l-norfenfluramine was found to be substantially more potent than racemic fenfluramine and its own parent compound, l-fenfluramine. mdpi.comresearchgate.net Based on brain effective concentrations (EC50), l-norfenfluramine was 7 times more potent than racemic fenfluramine and 13 times more potent than l-fenfluramine. mdpi.comresearchgate.net This suggests that in the audiogenic seizure model, the metabolites, particularly l-norfenfluramine, may be primarily responsible for the antiseizure activity of the parent compounds. researchgate.net
The following table compares the potency of fenfluramine, norfenfluramine, and their l-enantiomers in the DBA/2 mouse model of audiogenic seizures.
| Compound | Antiseizure Potency (ED50, mg/kg) | Brain Effective Concentration (EC50, ng/g) | Reference |
|---|---|---|---|
| d,l-Fenfluramine HCl | 10.2 | 13,200 | mdpi.comresearchgate.net |
| l-Fenfluramine HCl | 17.7 | 25,400 | mdpi.comresearchgate.net |
| l-Norfenfluramine HCl | 1.2 | 1,940 | mdpi.comresearchgate.net |
Preclinical Models of Drug Addiction
Preclinical studies using various animal models have been conducted to assess the addiction and abuse potential of this compound. These investigations have primarily focused on self-administration, conditioned place preference, and drug discrimination paradigms.
In general toxicity studies, fenfluramine did not induce behavioral stereotypies similar to those produced by amphetamine. europa.eu Furthermore, multiple studies have indicated that fenfluramine does not produce reinforcing effects and is not self-administered by animals, suggesting a low potential for abuse. europa.eufederalregister.gov In fact, research in rhesus monkeys has shown that the addition of fenfluramine to amphetamine decreased the rate of self-administration. nih.gov This suggests that increased serotonergic neurotransmission may have a negative influence on the reinforcing efficacy of drugs that act on monoamine systems. nih.gov
Conditioned place preference (CPP) is a model used to evaluate the rewarding or aversive properties of a substance. frontiersin.org In this paradigm, fenfluramine has been shown to produce a conditioned place aversion, indicating that animals find the effects of the drug to be aversive rather than rewarding. nih.gov Specifically, a marked aversion for an environment previously associated with its administration was observed. nih.gov In contrast, drugs with high abuse potential, such as amphetamine and morphine, typically induce a conditioned place preference. nih.gov When fenfluramine was administered in combination with phentermine, which has some rewarding effects, it abolished the conditioned rewarding effects of phentermine. nih.gov
Drug discrimination studies are utilized to determine if a substance produces subjective effects similar to known drugs of abuse. fda.gov In these studies, animals are trained to recognize the effects of a specific drug and then tested to see if they generalize this response to a new compound. fda.gov While fenfluramine has a chemical structure similar to stimulants like amphetamine, it does not generalize to stimulants in drug discrimination studies. federalregister.govfda.gov Instead, fenfluramine's discriminative stimulus effects are similar to those of other serotonergic agents. federalregister.gov It has been shown to fully generalize to the discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA), another serotonin-releasing agent. federalregister.gov However, it also generalizes to other serotonergic compounds that are not controlled substances. federalregister.gov
Table 1: Summary of Preclinical Findings on this compound in Addiction Models
| Preclinical Model | Key Findings | Implication for Abuse Potential | References |
| Self-Administration | Fenfluramine is not self-administered by animals. Addition of fenfluramine decreases amphetamine self-administration. | Low | europa.eufederalregister.govnih.gov |
| Conditioned Place Preference | Produces conditioned place aversion. Abolishes the rewarding effects of phentermine. | Low; suggests aversive properties | nih.gov |
| Drug Discrimination | Does not generalize to stimulants like amphetamine. Generalizes to serotonergic agents like MDMA. | Equivocal, but consistent with its mechanism of action as a serotonin releaser rather than a classic stimulant. | europa.eufederalregister.gov |
Clinical Research and Therapeutic Efficacy in Epileptic Encephalopathies
Efficacy in Dravet Syndrome
Dravet syndrome is a severe, developmental and epileptic encephalopathy that begins in infancy and is characterized by frequent, treatment-resistant seizures. nih.gov Fenfluramine (B1217885) hydrochloride has been extensively studied as an add-on therapy for this condition, showing significant and sustained efficacy.
Clinical trials have consistently shown that fenfluramine hydrochloride leads to a profound and durable reduction in convulsive seizure frequency in patients with Dravet syndrome.
Two randomized, placebo-controlled Phase 3 trials demonstrated that low-dose fenfluramine significantly reduced convulsive seizure frequency compared to placebo. nih.gov In one study, patients receiving 0.7 mg/kg/day of fenfluramine experienced a median reduction in convulsive seizure frequency of 74.9% from baseline over the 14-week treatment period. nih.gov Another Phase 3 trial reported a 62.3% greater reduction in mean monthly convulsive seizures compared to placebo. aesnet.org Real-world studies have corroborated these findings, with one multicenter study in Italy reporting a 77.4% median reduction in convulsive seizures at the last follow-up visit. nih.gov In this study, 71.1% of patients achieved at least a 50% reduction, and 53.3% had a reduction of 75% or more. nih.gov
Long-term, open-label extension (OLE) studies have confirmed the sustained effect of the treatment. An analysis of an OLE study with a median treatment duration of 256 days showed a median decrease in convulsive seizure frequency of 66.8% compared to the baseline of the original double-blind studies. nih.gov A separate long-term OLE study with a median treatment duration of 824 days found a sustained median reduction in monthly convulsive seizure frequency of 66.8%. nih.gov Furthermore, data indicates that between 35% and 50% of patients treated with fenfluramine experience a profound (≥75%) reduction in convulsive seizure frequency. nih.gov
Efficacy of Fenfluramine in Dravet Syndrome: Seizure Frequency Reduction
| Study Type | Key Finding | Source |
|---|---|---|
| Phase 3 Randomized Controlled Trial | 74.9% median reduction in convulsive seizure frequency from baseline. | nih.gov |
| Phase 3 Randomized Controlled Trial | 62.3% greater reduction in mean monthly convulsive seizures vs. placebo. | aesnet.org |
| Real-World Study (Italy) | 77.4% median reduction in convulsive seizures; 53.3% of patients had a ≥75% reduction. | nih.gov |
| Open-Label Extension (Median 256 days) | 66.8% median decrease in convulsive seizure frequency compared to baseline. | nih.gov |
| Open-Label Extension (Median 824 days) | 66.8% sustained median reduction in monthly convulsive seizure frequency. | nih.gov |
Generalized tonic-clonic seizures are a primary risk factor for Sudden Unexpected Death in Epilepsy (SUDEP), a major concern in Dravet syndrome. neurologylive.com Research suggests that fenfluramine treatment is associated with a lower incidence of SUDEP.
A pooled analysis involving 732 individuals with Dravet syndrome treated with fenfluramine, representing 1185.3 person-years of exposure, was conducted to assess its impact on mortality. elsevierpure.combohrium.com The all-cause and SUDEP mortality rates during fenfluramine treatment were found to be 1.7 per 1000 person-years. elsevierpure.comresearchgate.net This rate is substantially lower than the mortality rates reported in literature for patients with Dravet syndrome receiving standard-of-care, which are estimated at 15.8 per 1000 person-years for all-cause mortality and 9.3 per 1000 person-years for SUDEP. elsevierpure.combohrium.com Preclinical studies in a Dravet syndrome mouse model also support these findings, showing that fenfluramine protects against spontaneous seizure-induced death and prevents ventilatory arrest, a key mechanism in SUDEP. aesnet.org
Mortality Rates in Dravet Syndrome (per 1000 Person-Years)
| Mortality Type | With Fenfluramine Treatment | Standard-of-Care (Literature Reports) | Source |
|---|---|---|---|
| All-Cause Mortality | 1.7 | 15.8 | elsevierpure.combohrium.com |
| SUDEP | 1.7 | 9.3 | elsevierpure.combohrium.comresearchgate.net |
Caregivers of individuals with Dravet syndrome treated with fenfluramine have reported significant benefits. In one study involving 65 caregivers, commonly reported quality-of-life benefits for patients included improvements in cognitive function, alertness, and academic performance. researchgate.net The same study highlighted benefits for caregivers, with 74% reporting improved sleep quality and a majority feeling less overwhelmed (72%) and stressed (69%). researchgate.net This suggests that the reduction in seizure burden has a positive global impact that extends beyond just seizure counts. neurologylive.com
Preclinical studies suggest that fenfluramine may have disease-modifying effects in Dravet syndrome, beyond its potent anticonvulsive properties. nih.gov Research indicates that fenfluramine has effects that include restoring dendritic arborization and reducing myelin degradation and neuroinflammation. frontiersin.org These findings suggest a potential to impact the underlying disease course, which would support the use of fenfluramine for more than its antiseizure effects. nih.gov
Efficacy in Lennox-Gastaut Syndrome
Lennox-Gastaut Syndrome (LGS) is another severe developmental and epileptic encephalopathy characterized by multiple seizure types, most notably drop seizures. A multicenter, double-blind, placebo-controlled Phase 3 trial involving 263 patients with LGS demonstrated the efficacy of fenfluramine. elsevierpure.com
The trial met its primary endpoint, showing a statistically significant reduction in the frequency of drop seizures. neurologylive.comelsevierpure.com Patients in the 0.7 mg/kg/day fenfluramine group achieved a median percentage reduction in drop seizure frequency of 26.5%, compared to 7.6% in the placebo group. elsevierpure.comcureepilepsy.org Furthermore, 25% of patients in the higher-dose group achieved a clinically meaningful response of a 50% or greater reduction in drop seizures, compared to 10% in the placebo group. elsevierpure.comcureepilepsy.org
Efficacy of Fenfluramine in Lennox-Gastaut Syndrome (Phase 3 Trial Data)
| Efficacy Measure | Fenfluramine (0.7 mg/kg/day) | Placebo | Source |
|---|---|---|---|
| Median % Reduction in Drop Seizures | 26.5% | 7.6% | elsevierpure.comcureepilepsy.org |
| % of Patients with ≥50% Drop Seizure Reduction | 25% | 10% | elsevierpure.comcureepilepsy.org |
| % Reduction in GTC Seizure Frequency | 45.7% | +3.7% (Increase) | elsevierpure.comelsevier.com |
Efficacy in Other Rare Epilepsies
The therapeutic potential of this compound extends to other rare and drug-resistant epilepsies.
Sunflower Syndrome: This is a rare, photo-induced epilepsy characterized by hand-waving episodes. neurology.orgichgcp.net An open-label pilot study of five patients reported a median change in seizure frequency of -74%. neurology.org A subsequent open-label study with nine patients completing the core phase found that eight of them met the primary endpoint of a ≥30% reduction in seizure activity, with six experiencing a reduction of ≥70% in hand-waving episodes. nih.gov A follow-up non-randomized controlled trial confirmed that fenfluramine can be an effective and durable treatment option for this syndrome. nih.gov
Other Developmental and Epileptic Encephalopathies (DEEs): A comprehensive review of 13 studies assessing fenfluramine's impact on generalized tonic-clonic (GTC) or tonic-clonic seizures (TCS) across various rare epilepsy syndromes (including Dravet syndrome, LGS, Sunflower syndrome, CDKL5 deficiency disorder, and SCN8A-related disorders) showed significant efficacy. ajmc.com In eight of these studies, the median percent reduction in GTCs ranged from 45.7% to 90.8%. ajmc.com A meta-analysis confirmed consistent seizure reduction across various DEEs, with 72% of patients achieving at least a 50% reduction in GTC or TCS frequency. neurologylive.com
Long-Term Efficacy Studies and Sustained Therapeutic Benefit
Long-term studies on this compound have demonstrated a durable and sustained therapeutic effect in patients with Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS), two severe forms of epileptic encephalopathies. Open-label extension (OLE) studies, which allow patients who have completed initial randomized controlled trials to continue treatment, provide critical data on the long-term efficacy of the compound.
In a significant OLE study for Dravet syndrome, patients treated with fenfluramine for up to 3.5 years experienced clinically meaningful and sustained reductions in seizure frequency. prnewswire.comdravetsyndromenews.com The final analysis of this study, which included 324 patients, showed a median reduction in monthly convulsive seizure frequency (MCSF) of 66.8% from baseline to the end of the study. prnewswire.comucb-usa.comnih.govnih.govresearchgate.net This effect was consistent, with a median reduction of 67.8% observed from day 31 to the end of the study compared to baseline. prnewswire.comucb-usa.com The therapeutic benefit was observed in patients younger than six years old as well as in those six years and older. prnewswire.comucb-usa.comnih.gov
Further analysis revealed that a significant portion of patients achieved substantial seizure control. Over the course of the study, 64.2% of patients experienced a reduction in MCSF of 50% or more. prnewswire.comdravetsyndromenews.comucb-usa.com Moreover, 38.2% of patients reported profound seizure reductions of 75% or greater, and a small number of patients remained seizure-free throughout the entire study period. dravetsyndromenews.comneurologylive.com The treatment was also associated with a 20.3% median increase in convulsive seizure-free days. ucb-usa.com
| Efficacy Endpoint | Result | Study Duration |
|---|---|---|
| Median Reduction in Monthly Convulsive Seizure Frequency (MCSF) | -66.8% | Up to 3.5 years |
| Patients with ≥50% Reduction in MCSF | 64.2% | Up to 3.5 years |
| Patients with ≥75% Reduction in MCSF | 38.2% | Up to 3 years |
| Median Increase in Convulsive Seizure-Free Days | 20.3% | Up to 3.5 years |
| Efficacy Endpoint | Result | Median Treatment Duration |
|---|---|---|
| Median Reduction in Monthly Drop Seizure Frequency (Overall) | -28.6% | 364 days |
| Median Reduction in Monthly Drop Seizure Frequency (at 15 Months) | -50.5% | 364 days |
| Patients with ≥50% Reduction in Drop Seizure Frequency | 31.1% | 364 days |
| Median Reduction in Generalized Tonic-Clonic Seizure Frequency | -48.8% | 364 days |
Adjunctive Therapy Considerations
This compound is utilized as an adjunctive therapy, meaning it is added to a patient's existing regimen of antiseizure medications (ASMs). nih.govfrontiersin.org Its distinct mechanism of action, which involves serotonergic activity and interaction with sigma-1 receptors, is considered complementary to many current ASMs, allowing for its integration into treatment plans without disrupting ongoing therapies. frontiersin.orgucb.com
Clinical trials and subsequent analyses have consistently shown fenfluramine's efficacy when used in combination with other drugs. practicalneurology.com In studies involving patients with Dravet syndrome, fenfluramine demonstrated significant reductions in seizure frequency when added to regimens that commonly included valproate, clobazam, stiripentol, and topiramate. neurologylive.com A post-hoc analysis of clinical trial data confirmed that fenfluramine provided substantial seizure reduction regardless of concomitant ASM use. practicalneurology.com The observed efficacy was similar for patients taking fenfluramine with or without clobazam or stiripentol, indicating its independent therapeutic contribution. practicalneurology.com
In the pivotal randomized clinical trial for Lennox-Gastaut syndrome, adjunctive fenfluramine treatment led to a significantly greater reduction in drop seizures compared to placebo. nih.gov A dose of 0.7 mg/kg/day resulted in a 26.5% median percentage reduction in drop seizure frequency, compared to 7.6% in the placebo group. nih.govcureepilepsy.org Furthermore, nearly a quarter of the patients receiving this dose experienced a 50% or greater reduction in drop seizures. ucb.com The study also highlighted a notable reduction in the frequency of generalized tonic-clonic seizures, suggesting a particular benefit for patients experiencing this seizure type. nih.govneurologylive.com
Safety Profile and Mechanisms of Adverse Effects
Cardiovascular System Effects Research
The development of valvular heart disease (VHD) associated with fenfluramine (B1217885) is predominantly linked to its active metabolite, norfenfluramine (B1679916), and its interaction with serotonin (B10506) 5-HT2B receptors. wikipedia.orgnih.gov While fenfluramine itself binds weakly to 5-HT2 receptor subtypes, norfenfluramine exhibits a high affinity for 5-HT2B and 5-HT2C receptors. nih.govahajournals.org Human and porcine heart valves express high levels of 5-HT2B and 5-HT2A receptor transcripts, with barely detectable levels of 5-HT2C transcripts, pointing to the 5-HT2B receptor as a key mediator. nih.gov
Norfenfluramine acts as a potent partial to full agonist at the 5-HT2B receptor. nih.govahajournals.orgpa2online.org Stimulation of this receptor is known to be mitogenic, promoting cell proliferation. nih.govresearchgate.net In cells expressing these receptors, norfenfluramine potently activates the mitogen-activated protein kinase (MAPK) cascade, a pathway linked to cell growth. nih.gov This agonist activity is believed to cause inappropriate valve cell division and myofibroblast proliferation, leading to the characteristic pathological changes of VHD. wikipedia.orgnih.gov The resulting cardiac lesions involve a thickening of the valve leaflets and chordae tendineae, which can impair valve coaptation and lead to valvular regurgitation. wikipedia.orgnih.gov This pathophysiology is histopathologically similar to the valvular damage seen in carcinoid heart disease and with the use of ergot-derived drugs like methysergide (B1194908) and ergotamine, which also demonstrate activity at 5-HT2B receptors. nih.govnih.govwikipedia.org
| Compound | 5-HT2A Affinity | 5-HT2B Affinity | 5-HT2C Affinity |
|---|---|---|---|
| Fenfluramine | Weak | Weak (Ki ≈5 µmol/L) madinamerica.com | Weak |
| Norfenfluramine | Moderate nih.gov | High (Ki 10–50 nmol/L) nih.govmadinamerica.com | High nih.gov |
Fenfluramine use is a well-established risk factor for the development of pulmonary arterial hypertension (PAH). wikipedia.orgnih.goversnet.org The etiology is thought to be multifactorial but centers on the compound's interaction with serotonin (5-hydroxytryptamine, 5-HT) signaling pathways in the pulmonary vasculature. nih.goversnet.org Fenfluramine and its derivatives are potent substrates for the 5-HT transporter (5-HTT), which is present on pulmonary artery smooth muscle cells. nih.govnih.gov
Several hypotheses have been proposed to explain the link:
Increased Serotonin Levels : By acting on the 5-HTT, fenfluramine can disrupt vesicular storage and reverse transporter function, increasing local concentrations of serotonin. wikipedia.org Since serotonin is a mitogen for pulmonary artery smooth muscle cells, this could promote the vascular remodeling characteristic of PAH. nih.goversnet.org
Direct Cellular Effects : As a 5-HTT substrate, fenfluramine can be translocated into pulmonary vascular cells. nih.gov High intracellular concentrations of the drug or its metabolites may exert direct toxicity, contributing to the disease process. nih.gov
Vasoconstriction : Fenfluramine induces pulmonary vasoconstriction. physiology.org Research indicates this effect is mediated in part by the activation of 5-HT receptors and the inhibition of voltage-gated potassium (KV) channels in pulmonary arterial smooth muscle cells, leading to depolarization and contraction. physiology.org
Beyond its effects on cardiac valves and pulmonary pressure, fenfluramine hydrochloride exerts direct effects on cardiac muscle contractility and electrical activity. nih.gov Studies on isolated guinea-pig cardiac preparations have demonstrated that fenfluramine produces negative inotropic (reduction in the force of contraction) and negative chronotropic (reduction in heart rate) effects in a concentration-dependent manner. nih.gov
The primary mechanism underlying these effects is the modulation of the cardiac sodium current (INa). nih.gov Fenfluramine blocks cardiac sodium channels, which is reflected in a concentration-dependent reduction of the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.gov The compound shows tonic blockade of these channels and appears to have a higher affinity for the inactivated state of the channel. nih.gov Patch-clamp studies have revealed that fenfluramine decreases the mean open time and increases the mean closed time of single sodium channels without affecting single-channel availability. nih.gov This alteration of sodium channel kinetics plays a significant role in the compound's cardiotoxic potential. nih.gov
| Parameter | Observed Effect | Mechanism |
|---|---|---|
| Force of Contraction (Inotropy) | Negative (Reduced Force); IC50 = 52±4 µM nih.gov | - |
| Heart Rate (Chronotropy) | Negative (Reduced Rate) nih.gov | - |
| Action Potential Vmax | Decreased nih.gov | Sodium channel blockade nih.gov |
| Action Potential Duration | Shortened nih.gov | - |
| Sodium Current (INa) | Decreased nih.gov | Blockade of sodium channels nih.gov |
The primary autonomic action of fenfluramine is the release of serotonin and, to a lesser degree, norepinephrine (B1679862). wikipedia.org The downstream hemodynamic consequences of fenfluramine exposure are significant and are largely driven by the development of PAH and VHD. The increased pulmonary vascular resistance seen in PAH leads to elevated pulmonary artery pressure, imposing a greater workload on the right ventricle and potentially leading to right heart failure. ersnet.orgersnet.org Concurrently, the valvular abnormalities, most commonly aortic and mitral regurgitation, create volume overload conditions for the left ventricle, further altering cardiovascular hemodynamics. nih.govahajournals.orgresearchwithrutgers.com
Central Nervous System Neurotoxicity Investigations
Fenfluramine administration has been shown to induce long-term neurotoxicity in the central nervous system, specifically targeting serotonin (5-HT) neurons. nih.govresearchgate.net This neurotoxicity is characterized by a persistent, dose-dependent reduction in key serotonergic axonal markers. nih.gov
Morphological studies in rats have provided direct anatomical evidence of this damage. Following fenfluramine administration, there is a notable reduction in the density of fine 5-HT axon terminals in forebrain regions. nih.gov At a microscopic level, evidence of axonal degeneration, such as markedly swollen and fragmented 5-HT axons, has been observed. nih.gov
Research comparing the effects of fenfluramine to known serotonergic neurotoxins like 5,7-dihydroxytryptamine (B1205766) (5,7-DHT) indicates that fenfluramine causes the destruction of the serotonergic nerve terminals themselves, rather than simply inducing a downregulation of transporter proteins on otherwise intact axons. nih.gov The d-enantiomers of fenfluramine and its metabolite, norfenfluramine, are responsible for these neurotoxic effects, with d-norfenfluramine demonstrating greater potency in reducing serotonergic markers than its parent compound. nih.gov
| Compound (10 mg/kg) | Effect on Serotonergic Markers (e.g., 5-HT levels, [3H]-paroxetine binding) |
|---|---|
| d-fenfluramine | Significant Decrease nih.gov |
| l-fenfluramine | No Significant Decrease nih.gov |
| d-norfenfluramine | Significant Decrease (Greater than d-fenfluramine) nih.gov |
| l-norfenfluramine | No Significant Decrease nih.gov |
Intralysosomal Membrano-Cytoplasmic Body Formation
Studies in animal models have identified a distinct cellular-level adverse effect of this compound administration: the formation of intralysosomal membrano-cytoplasmic bodies. wikipedia.org In experiments involving young Holtzman strain rats receiving daily subcutaneous injections of this compound, electron microscopy revealed the presence of these inclusions within oligodendroglia, neurons, and the neuropil. wikipedia.org
These bodies were characterized morphologically as concentrically arranged, single-layered lamellae, small dense bodies, or larger, more heterogeneous structures. wikipedia.org The development of these inclusions, also referred to as 'myelinosomes' or lamellar phagolysosomes, is thought to stem from the amphiphilic nature of fenfluramine. wikipedia.orgnih.gov The proposed mechanism involves the formation of complexes between the fenfluramine molecule and tissue phospholipids. wikipedia.org This interaction is believed to inhibit enzymatic processes, leading to a failure in the degradation of these drug-phospholipid products, which then accumulate within lysosomes. wikipedia.orgnih.gov
Neuroglial Reactions and Dark Cell Phenomena
Alongside lysosomal changes, fenfluramine administration has been shown to induce notable neuroglial reactions and the appearance of "dark cells" in the central nervous system of animal models. wikipedia.orgnih.gov A marked increase in dark cells, predominantly identified as oligodendroglia, was observed in the brains of young rats treated with the compound. wikipedia.org Some of these were also characterized as dark neurons, a phenomenon potentially resulting from the known serotonin-depleting effects of fenfluramine. wikipedia.org
Further investigation identified some dark cells as resting microglial cells, while reactive, macrophagic microglia were also detected, particularly in very young animals, indicating an inflammatory or injury response. wikipedia.org Short-term experiments in adult mice also resulted in the prominence of dark glial cells, likely oligodendroglia, and neurons with abnormal dark cytoplasm in the brain stem and cerebellum. nih.gov These findings suggest that fenfluramine can serve as a model for studying various neuroglial reactions to chemical insult. wikipedia.org
Developmental Neurotoxicity Assessment
The assessment of fenfluramine's developmental neurotoxicity has yielded varied results depending on the experimental model and context. In studies where young Holtzman strain rats were administered fenfluramine from day 6 to day 40 of life, neuropathological changes were observed. nih.gov These included damage to myelinated fibers, ranging from thinning of the myelin sheath to complete demyelination, which was considered a likely consequence of the observed damage to oligodendroglia. nih.gov
Conversely, a study on prenatal exposure in CD-1 mice, where fenfluramine was administered before conception and during gestation, found no significant impact on cardiac development or long-term growth (up to 120 days post-natally) in the offspring compared to a placebo group. nih.gov
In a specific disease context, research using a mouse model of Dravet syndrome (a severe developmental and epileptic encephalopathy) showed that fenfluramine treatment initiated at postnatal day 7 actually reduced markers of neurodegeneration. researchgate.netnih.govresearchgate.net The treated mice exhibited significantly less degenerated myelin and fewer activated microglia (a marker of neuroinflammation) in the cortex and hippocampus compared to vehicle-treated mice. researchgate.netnih.gov This suggests a potential disease-modifying or neuroprotective effect in this specific genetic disorder, contrasting with the neurotoxic effects observed in other models. researchgate.netresearchgate.net
Table 1: Summary of Fenfluramine Developmental Neurotoxicity Findings in Animal Models
| Animal Model | Exposure Period | Key Findings | Reference |
|---|---|---|---|
| Holtzman Rats | Postnatal (Day 6-40) | Thinning of myelin, demyelination, damage to oligodendroglia. | nih.gov |
| CD-1 Mice | Prenatal | No significant impact on cardiac development or long-term growth. | nih.gov |
Other Systemic Adverse Effect Mechanisms
Serotonin Syndrome Pathogenesis
This compound can induce serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the nervous system. nih.govneurology.org The primary mechanism is the compound's ability to significantly increase extracellular levels of serotonin. nih.gov It achieves this by disrupting the vesicular storage of serotonin within presynaptic neurons and reversing the function of the serotonin transporter (SERT), effectively causing a massive release of the neurotransmitter into the synaptic cleft. nih.gov
This surge in serotonin leads to the overstimulation of postsynaptic serotonin receptors, with the 5-HT1A and 5-HT2A receptor subtypes being predominantly implicated in the development of the syndrome. neurology.org The active metabolite of fenfluramine, norfenfluramine, also contributes to this effect and is a potent agonist of 5-HT2B and 5-HT2C receptors. nih.gov The resulting clinical manifestations reflect widespread serotonergic hyperactivity. neurology.org
Potential for Increased Intraocular Pressure (Glaucoma)
This compound has been associated with the potential to increase intraocular pressure, specifically by precipitating acute angle-closure glaucoma in susceptible individuals. nih.govmdpi.comnih.gov The underlying mechanism is related to the drug's mydriatic effect, which is the dilation of the pupil. nih.govnih.gov
This pupillary dilation is thought to be caused by the serotoninergic or indirect parasympatholytic properties of the drug on the iris sphincter muscle. mdpi.com In individuals with anatomically narrow anterior chamber angles, a mid-dilated pupil can cause the peripheral iris to bunch up and block the trabecular meshwork, which is the eye's primary drainage system for aqueous humor. mdpi.comwomensmentalhealth.org This blockage, known as a pupillary block, prevents the normal outflow of fluid, leading to a rapid and dangerous increase in intraocular pressure. mdpi.comwomensmentalhealth.org
Overdosage Manifestations and Mechanisms
Overdosage of this compound can lead to a severe and rapidly progressing toxidrome that can be fatal. nih.govresearchgate.net The clinical manifestations are consistent with a state of profound sympathetic nervous system overactivity, which has been described as a "hyperadrenergic" state or "sympathetic storm". researchgate.netnih.gov
The mechanism involves the massive release of monoamine neurotransmitters, including serotonin and norepinephrine, leading to widespread systemic stimulation. nih.gov This results in a constellation of symptoms that can appear within hours of ingestion. researchgate.net
Table 2: Manifestations of this compound Overdose
| System | Manifestations | Reference |
|---|---|---|
| Neurological | Agitation, anxiety, restlessness, twitching, tremors, muscle spasms, increased muscle tone, seizures, coma. | nih.gov |
| Cardiovascular | Tachycardia, flushing, cardiac arrhythmia, cardiorespiratory arrest. | nih.govresearchgate.net |
| Autonomic | Mydriasis (dilated pupils), diaphoresis (sweating), fever. | researchgate.netresearchgate.net |
| Respiratory | Hyperventilation, respiratory distress/failure. | researchgate.netnih.gov |
In most fatal cases, the progression is rapid, with patients experiencing seizures, coma, and ultimately, cardiorespiratory arrest. nih.govresearchgate.net
Regulatory Science and Clinical Development
Evolution of Regulatory Approvals and Withdrawals
Fenfluramine (B1217885) hydrochloride's regulatory journey is marked by a distinct evolution, beginning with its approval as a treatment for obesity and later re-emerging as a therapy for rare forms of epilepsy. Initially introduced in France in 1963 and approved in the United States in 1973, fenfluramine was used as an appetite suppressant. wikipedia.org It gained widespread use, often in combination with phentermine, a combination popularly known as "fen-phen". wikipedia.orgclinician.com
However, by the early 1990s, reports began to surface linking fenfluramine to primary pulmonary hypertension. wikipedia.org Subsequent findings in 1997 revealed a significant association with cardiac valvular abnormalities, leading the U.S. Food and Drug Administration (FDA) to request its voluntary withdrawal from the market in September of that year. clinician.comlegistorm.com This withdrawal was prompted by new data from echocardiograms showing that approximately 30 percent of evaluated patients taking the drug had abnormal heart valve findings, even without symptoms. legistorm.com The drug was subsequently withdrawn from markets worldwide. wikipedia.orgnih.gov
Decades later, fenfluramine was repurposed at lower doses for the treatment of severe, treatment-resistant epileptic encephalopathies. nih.gov In June 2020, the FDA approved fenfluramine, under the brand name Fintepla, for the treatment of seizures associated with Dravet syndrome in patients two years of age and older. wikipedia.orgdrugs.com This approval was based on the results of two clinical studies demonstrating a significant reduction in convulsive seizure frequency compared to placebo. wikipedia.org The European Medicines Agency (EMA) followed with a positive opinion in October 2020, and it was approved for medical use in the European Union in December 2020 for the same indication. wikipedia.org
The indication for fenfluramine was further expanded in March 2022, when the FDA approved its use for the treatment of seizures associated with Lennox-Gastaut syndrome (LGS) in patients two years of age and older. ucb.comcheckrare.com This approval was supported by a Phase 3 clinical trial that showed a significant reduction in the frequency of drop seizures. ucb.com Fenfluramine is also approved in Japan for treating seizures associated with Dravet syndrome. nih.gov
Interactive Data Table: Timeline of Fenfluramine Hydrochloride Regulatory Milestones
| Year | Regulatory Action | Indication | Regulatory Body/Country |
|---|---|---|---|
| 1963 | Introduced | Appetite Suppressant | France |
| 1973 | Approved | Appetite Suppressant | United States (FDA) |
| 1997 | Withdrawn from Market | Obesity | United States (FDA) |
| 1998 | Banned | Obesity | India |
| 2020 | Approved (as Fintepla) | Dravet Syndrome | United States (FDA) |
| 2020 | Approved (as Fintepla) | Dravet Syndrome | European Union (EMA) |
| 2022 | Approved (as Fintepla) | Lennox-Gastaut Syndrome | United States (FDA) |
Clinical Trial Design and Methodologies
The clinical development of fenfluramine for epilepsy has been supported by robust randomized controlled trials (RCTs). These trials were typically designed as multicenter, double-blind, placebo-controlled, parallel-group studies. nih.govnorthwestern.edu For instance, the pivotal trials for Dravet syndrome involved a baseline observation period of 4 to 6 weeks to establish the frequency of seizures. nih.govnorthwestern.edu Following this, patients were randomized to receive one of multiple doses of fenfluramine or a placebo, which was added to their existing antiepileptic drug regimen. northwestern.edumedicinesresources.nhs.uk
A key trial in Lennox-Gastaut syndrome randomized 263 patients to receive either a 0.7 mg/kg/day or 0.2 mg/kg/day dose of fenfluramine, or a placebo. nih.gov The primary efficacy endpoint in these trials was typically the change in the mean monthly frequency of a specific seizure type from baseline compared to the placebo group. nih.govnorthwestern.edu For Dravet syndrome, the focus was on convulsive seizures, while for LGS, it was on drop seizures. nih.govnorthwestern.edu To maintain blinding with weight-based dosing, the medication was supplied in multiple concentrations. nih.gov
Following the completion of randomized controlled trials, eligible patients were often given the option to enroll in open-label extension (OLE) studies to assess the long-term safety and efficacy of fenfluramine. nih.govnih.govnih.gov In these studies, all participants receive the active treatment. neurologylive.com
A common methodology in these OLE studies involved all patients starting on a low dose of fenfluramine, which was then titrated based on efficacy and tolerability to a maximum dose. nih.govneurologylive.com For example, patients might start at 0.2 mg/kg/day, with the dose adjusted over several weeks. nih.govneurologylive.com Seizure frequency continued to be monitored, often through electronic diaries, and safety assessments, including regular echocardiograms, were conducted at specified intervals (e.g., monthly for the first three months, then quarterly). nih.govneurologylive.com These studies have provided data on the sustained efficacy of fenfluramine for up to three years. neurologylive.com
Post-Marketing Surveillance and Long-Term Safety Monitoring
Given the history of cardiovascular adverse effects associated with higher doses of fenfluramine used for obesity, rigorous post-marketing surveillance and long-term safety monitoring are critical components of its current approval for epilepsy. nih.govnih.gov In the United States, fenfluramine is available only through a restricted distribution program known as the FINTEPLA Risk Evaluation and Mitigation Strategy (REMS) Program. ucb.comdravetfoundation.org
This program mandates that prescribing physicians and pharmacies are certified and that patients are enrolled in the program. dravetfoundation.org A key requirement of the REMS program is ongoing cardiac monitoring. dravetfoundation.org This includes obtaining an echocardiogram before starting treatment, at regular intervals during treatment (typically every six months), and once after treatment is discontinued. aesnet.org This surveillance is specifically to monitor for valvular heart disease and pulmonary arterial hypertension. aesnet.org
Data from these long-term monitoring programs are collected in global safety databases. aesnet.org These databases include spontaneous reports, post-marketing surveillance reports, and serious adverse events from clinical studies. aesnet.org Potential cases of valvular heart disease and pulmonary arterial hypertension are adjudicated by an external committee of cardiologists. aesnet.org This ongoing surveillance has been crucial in establishing the long-term cardiovascular safety profile of low-dose fenfluramine in the treatment of Dravet and Lennox-Gastaut syndromes. nih.govfaustopinto.com
Interactive Data Table: Key Features of Fenfluramine Post-Marketing Surveillance
| Program/Method | Key Objective | Required Action | Monitored Conditions |
|---|---|---|---|
| FINTEPLA REMS Program (U.S.) | Mitigate risks of valvular heart disease and pulmonary arterial hypertension. | Physician/pharmacy certification, patient enrollment, regular cardiac monitoring. | Valvular Heart Disease, Pulmonary Arterial Hypertension |
| Global Safety Database | Ongoing assessment of the drug's safety profile. | Collection and analysis of adverse event reports from multiple sources. | All adverse events, with special attention to cardiac events. |
| Cardiovascular Adjudication Committee | Independent review of potential cardiac adverse events. | Expert panel review of clinical and echocardiographic data. | Valvular Heart Disease, Pulmonary Arterial Hypertension |
Ethical Considerations in Research
The use of fenfluramine in clinical research, particularly in pediatric populations with severe and rare epilepsies, raises several ethical considerations. nih.govscitechnol.com A primary ethical challenge in pediatric neurology trials is the balance between the potential for benefit and the risks of an investigational drug, especially one with a known history of serious adverse effects in a different patient population and at higher doses. scitechnol.com
Ensuring fully informed consent is paramount. This involves clearly communicating not only the potential efficacy but also the historical risks associated with fenfluramine and the rigorous monitoring that will be required. fda.gov For pediatric patients, this means obtaining permission from caregivers and, when appropriate, the assent of the child. fda.gov
The use of a placebo in clinical trials for conditions like Dravet and Lennox-Gastaut syndrome, where patients experience frequent and severe seizures, can also be an ethical concern. scitechnol.com The justification for a placebo-controlled design rests on the scientific necessity to definitively establish efficacy. scitechnol.com The design of these trials often includes a relatively short double-blind phase followed by the opportunity for all participants to receive the active drug in an open-label extension, which helps to mitigate this concern. nih.gov
Furthermore, research involving vulnerable populations, such as children with severe developmental and epileptic encephalopathies, requires additional safeguards to ensure that the research is scientifically sound and ethically appropriate, minimizing risk and maximizing potential benefit. fda.gov
Future Directions and Unanswered Questions
Further Elucidation of Antiseizure Mechanisms
The antiseizure properties of fenfluramine (B1217885) are complex and not fully understood, though research points to a multi-faceted mechanism of action that extends beyond its historical characterization as a serotonin-releasing agent. frontiersin.orgresearchgate.net Current investigations are focused on dissecting its dual activity at serotonergic and sigma-1 receptors. frontiersin.org
Fenfluramine's primary mechanism is believed to involve the modulation of the serotonergic system. It increases extracellular serotonin (B10506) (5-hydroxytryptamine, 5-HT), which in turn activates various 5-HT receptors. nih.govresearchgate.net Studies in zebrafish models of Dravet syndrome suggest that agonist activity at 5-HT1D, 5-HT2A, and 5-HT2C receptors may be particularly important for its seizure-reducing effects. frontiersin.org
In addition to its serotonergic activity, fenfluramine and its metabolite, norfenfluramine (B1679916), are recognized as positive modulators of the sigma-1 receptor (σ1R). wikipedia.orgnih.gov This interaction is significant because σ1R is involved in regulating neuronal excitability. Research indicates that fenfluramine's activity at σ1R helps to reduce glutamatergic excitability, thereby complementing its effects on the serotonin system. nih.govresearchgate.netnih.gov This dual mechanism may be key to restoring the balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission that is disrupted in epilepsy. frontiersin.orgmedicineinnovates.com
Investigation of Disease-Modifying Potential
A critical area of ongoing research is whether fenfluramine possesses disease-modifying properties, particularly in reducing the high mortality rate associated with developmental and epileptic encephalopathies (DEEs) like Dravet syndrome. A major focus is its potential to prevent Sudden Unexpected Death in Epilepsy (SUDEP). aesnet.org
Several preclinical and clinical data points support this hypothesis. In mouse models of SUDEP, fenfluramine has been shown to prevent seizure-induced respiratory arrest, a key proposed mechanism of SUDEP. aesnet.orgnih.gov This effect may be mediated by activity at 5-HT4 receptors. nih.gov A pooled analysis of patients with Dravet syndrome treated with fenfluramine found that all-cause and SUDEP mortality rates were substantially lower compared to rates reported in literature for patients receiving standard-of-care treatments. elsevierpure.com
These findings suggest that fenfluramine's benefits may extend beyond seizure suppression to include neuroprotective effects that could alter the natural history of the disease. nih.gov However, establishing a direct causal link and fully understanding the mechanisms by which fenfluramine may reduce SUDEP risk requires further dedicated investigation. elsevierpure.com
Table 1: SUDEP Mortality Rates in Dravet Syndrome
| Patient Cohort | Mortality Rate (per 1000 person-years) | Confidence Interval (95%) | Source |
|---|---|---|---|
| Fenfluramine-Treated (All-Cause & SUDEP) | 1.7 | 0.4 to 6.7 | elsevierpure.com |
| Historical Controls (Standard-of-Care, All-Cause) | 15.8 | 9.9 to 25.4 | elsevierpure.com |
| Historical Controls (Standard-of-Care, SUDEP) | 9.3 | 5.0 to 17.3 | elsevierpure.com |
Advanced Neuropharmacological Research
Advanced neuropharmacological studies are delving deeper into the molecular interactions of fenfluramine and its active metabolite, norfenfluramine. While fenfluramine itself has a weak affinity for 5-HT2 receptors, norfenfluramine binds with high affinity to 5-HT2B and 5-HT2C receptors and moderate affinity to the 5-HT2A receptor. wikipedia.org
Radioligand binding assays have been employed to map the affinity of fenfluramine for a wide array of receptors. These studies confirmed that beyond its primary targets, fenfluramine also interacts with β2-adrenergic and muscarinic M1 receptors, though its functional activity at these sites is less clear. nih.gov The most significant non-serotonergic functional response identified has been its positive modulation of the σ1 receptor. nih.gov
Future research aims to create a comprehensive receptor binding profile and clarify how these interactions translate into cellular and network-level effects. For instance, studies have shown that fenfluramine can disrupt the association of the σ1R with NMDA receptors, which may restrain glutamate-mediated over-activation. nih.govnih.govresearchgate.net Understanding these complex interactions is crucial for explaining the compound's unique clinical profile and identifying new therapeutic targets. nih.gov
Role in Other Neurological Conditions
Following its successful repurposing for Dravet syndrome, fenfluramine has been approved for Lennox-Gastaut syndrome (LGS), another severe DEE. nih.govresearchgate.netucb.com Clinical trials demonstrated that fenfluramine significantly reduces the frequency of drop seizures, a hallmark of LGS. ucb.comneurologylive.com
The therapeutic potential of fenfluramine is now being explored in other rare and difficult-to-treat epilepsies. nih.gov Promising results have emerged from a Phase 3 trial for CDKL5 deficiency disorder (CDD), an ultra-rare genetic DEE. acnr.co.uk The study met its primary endpoint, showing a significant reduction in motor seizure frequency in children and adults. acnr.co.ukyoutube.com Preliminary findings have also suggested potential efficacy in this patient population. nih.gov This success in a third distinct DEE highlights the broad-spectrum potential of fenfluramine's unique mechanism of action. acnr.co.ukneurologylive.com Further studies are warranted to explore its role in other pharmacoresistant neurogenetic disorders.
Long-Term Safety and Developmental Outcomes
A primary concern with fenfluramine, stemming from its previous use as a high-dose anti-obesity agent, was the risk of cardiac valvular heart disease (VHD) and pulmonary arterial hypertension (PAH). nih.govdravetfoundation.org Consequently, its long-term cardiovascular safety in a pediatric population at much lower doses has been rigorously scrutinized.
Multiple open-label extension (OLE) studies, with some patients followed for up to 3.5 years, have consistently shown a favorable safety profile. nih.govnih.govnih.gov In large cohorts of patients with Dravet syndrome, longitudinal echocardiographic monitoring has revealed no cases of VHD or PAH. nih.govnih.govnih.govmdpi.comnih.gov These findings strongly suggest a low risk of these specific cardiovascular events when fenfluramine is used at the low doses prescribed for epilepsy. dravetfoundation.orgnih.gov
Table 2: Long-Term Open-Label Extension (OLE) Study Findings in Dravet Syndrome
| Study Parameter | Finding | Source |
|---|---|---|
| Median Treatment Duration | 824 days (approx. 2.3 years) | nih.govnih.govresearchgate.net |
| Total Patients Enrolled | 374 | nih.govnih.gov |
| Incidence of VHD or PAH | 0 cases observed | nih.govnih.govnih.gov |
| Median Change in Monthly Convulsive Seizure Frequency | -66.8% | nih.govnih.govresearchgate.net |
| Common Adverse Events (≥10%) | Pyrexia, nasopharyngitis, decreased appetite, seizure, diarrhea | nih.govnih.govresearchgate.net |
Optimizing Therapeutic Strategies and Rational Drug Design
The successful application of fenfluramine in severe epilepsies has spurred research into optimizing its use and developing next-generation therapies. A key aspect of optimization involves understanding its interactions with other antiseizure medications to devise rational polytherapy regimens. nih.gov For example, dose adjustments are necessary when co-administered with stiripentol, which can affect fenfluramine's metabolism. epilepsy.com Meta-analyses are being conducted to determine the optimal balance between efficacy and tolerability across different licensed doses. nih.govdoaj.org
Furthermore, the elucidation of fenfluramine's dual serotonergic and sigma-1 receptor activity provides a blueprint for rational drug design. frontiersin.org By understanding the specific receptor interactions that drive its potent antiseizure effects, researchers may be able to design novel compounds. The goal would be to create analogues that retain or enhance the therapeutic efficacy while potentially offering an even more favorable safety profile by minimizing off-target effects. This approach could lead to more tailored and effective treatments for a range of currently intractable neurological disorders.
Q & A
Q. What is the molecular mechanism of action of fenfluramine hydrochloride in modulating serotonin levels, and how does this inform preclinical experimental design?
this compound primarily acts as a serotonin-releasing agent and reuptake inhibitor, indirectly increasing extracellular serotonin levels. Preclinical studies should incorporate models assessing serotoninergic activity, such as isolated tissue assays (e.g., rat vas deferens contractions induced by sympathomimetic effects) . Experimental designs must account for dose-dependent effects and potential tachyphylaxis due to serotonin depletion.
Q. How should researchers chemically characterize this compound to ensure purity in pharmacological studies?
Analytical methods include:
- HPLC : Use phosphate–perchlorate buffer and mobile phase protocols validated for related compounds (e.g., fexofenadine hydrochloride assays) .
- Thin-layer chromatography (TLC) : Employ silica gel plates with ethanol-based dilutions and ammonia vapor pretreatment to detect impurities .
- Reference standards : Use certified materials (e.g., 500 mg or 100 mg this compound) to calibrate assays .
Q. What historical safety concerns are associated with this compound, and how should these inform current risk-benefit assessments in clinical trials?
Fenfluramine was withdrawn globally due to cardiovascular toxicity, including pulmonary hypertension and valvular heart defects linked to its metabolite, (+)-norfenfluramine . Modern trials must include:
- Echocardiographic monitoring for valvulopathy.
- Dose-limiting protocols (e.g., ≤ 0.4 mg/kg/day in epilepsy trials) .
- Exclusion criteria for patients with pre-existing cardiac conditions .
Advanced Research Questions
Q. How do the pharmacological effects of fenfluramine's primary metabolite, (+)-northis compound, complicate the interpretation of in vivo studies?
(+)-Norfenfluramine is a potent 5-HT2B receptor agonist (Ki: 11.2 nM) that stimulates phosphoinositide hydrolysis and intracellular Ca²⁺ mobilization, contributing to cardiovascular pathologies . Researchers must:
- Quantify metabolite levels using LC-MS/MS in pharmacokinetic studies.
- Differentiate fenfluramine’s serotonergic effects from its metabolite’s 5-HT2B activity in receptor-binding assays.
Q. What methodologies are recommended for resolving contradictory efficacy and safety data across fenfluramine trials, such as those observed in epilepsy studies?
Conflicting data (e.g., higher adverse events [OR 7.37] vs. seizure reduction efficacy) require:
Q. What considerations are critical when designing a Phase 3 clinical trial for fenfluramine in pediatric populations with Dravet syndrome?
Key design elements from the ORCHID trial include :
- Age-specific dosing : 0.2–0.7 mg/kg/day titrated over 14 days.
- Safety endpoints : Serial ECG and echocardiography to monitor cardiovascular risks.
- Pharmacokinetic bridging : Adjust for developmental changes in drug metabolism.
Q. How can advanced spectroscopic techniques like 2D IR correlation analysis detect fenfluramine adulteration in complex matrices?
2D IR spectroscopy identifies adulterants (e.g., in traditional medicines) by analyzing synchronous correlation peaks (e.g., fenfluramine’s trifluoromethyl group at 1,150 cm⁻¹) . Sample preparation involves ethanol extraction and spectral normalization against certified reference materials.
Q. What experimental approaches are used to evaluate fenfluramine's receptor-specific effects, particularly concerning 5-HT2B versus other serotonin receptors?
- In vitro binding assays : Compare Ki values for 5-HT2B vs. 5-HT1A/2A receptors using radioligands (e.g., [³H]-LSD) .
- Functional assays : Measure intracellular Ca²⁺ flux in HEK293 cells transfected with 5-HT2B receptors .
Methodological Resources
- Adverse Event Analysis : Use odds ratios (OR) and 95% confidence intervals (CI) from systematic reviews to contextualize safety profiles .
- Clinical Trial Design : Reference the CONSORT guidelines and epilepsy-specific endpoints (e.g., ≥50% seizure reduction) .
- Analytical Validation : Follow USP protocols for related compound quantification (e.g., fexofenadine hydrochloride assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
